![molecular formula C17H17N5OS B2725201 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide CAS No. 905797-87-7](/img/structure/B2725201.png)
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide” is a derivative of 1,2,4-triazole . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the use of microwave-assisted synthesis . This method is known for its efficiency and shorter reaction times compared to traditional thermal procedures . The synthesis often involves the reaction with several alkylating agents .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be analyzed using various spectroscopic techniques . For instance, IR spectroscopy can be used to identify functional groups, while NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
1,2,4-Triazole derivatives are known to undergo various chemical reactions. For instance, they can react with alkylating agents in a process known as S-alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can be determined using various analytical techniques . For instance, the melting point, molecular weight, and IR spectra can provide valuable information about the compound .Scientific Research Applications
Antitumor and Antimicrobial Activities
Design and Synthesis for Antitumor Applications
The design and synthesis of asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains have been investigated for their antitumor activity. One study discusses the synthesis of compounds through the condensation and subsequent substitution processes, highlighting their evaluated in vitro antitumor activity against different cell lines through IC50 values determined by the methylthiazole trazolium (MTT) assay (Guo-qiang Hu et al., 2008).
Antimicrobial and Antiexudative Activities
Another area of research focuses on the synthesis of pyrolin derivatives of 2-((4-amino-5-(furan-2-il)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides. These compounds were found to have significant antiexudative properties in experiments conducted on white rats, with some derivatives exceeding the anti-exudative activity of reference drugs (N. Chalenko et al., 2019).
Glutaminase Inhibitors for Cancer Therapy
BPTES Analogs as Glutaminase Inhibitors
Research into glutaminase inhibitors has led to the synthesis of BPTES analogs. These analogs aim to improve upon the drug-like properties of the parent compound, with one analog showing similar potency and better solubility compared to BPTES. This analog attenuated the growth of human lymphoma B cells in vitro as well as in a mouse xenograft model, presenting a potential avenue for cancer therapy (K. Shukla et al., 2012).
Synthesis and Characterization of Derivatives
N-substituted Sulfanilamide Derivatives
The synthesis and characterization of several sulfanilamide derivatives have been explored, revealing insights into their crystal structures, thermal properties, and antimicrobial activities. This study provides a foundation for understanding the structural attributes that contribute to the biological activities of these compounds (M. Lahtinen et al., 2014).
Mechanism of Action
1,2,4-Triazole derivatives are known for their antibacterial activity . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The presence of aryl/heteroaryl substituent at C-5 position of 1,2,4-triazolo-3-thiones/thioles is crucial for potent antibacterial activity .
Safety and Hazards
Future Directions
The future research directions for 1,2,4-triazole derivatives include the design of new methods for the synthesis of this scaffold that exhibits biological activity . This would be very useful for the discovery of new drug candidates . Furthermore, the presence of aryl/heteroaryl substituent at C-5 position of 1,2,4-triazolo-3-thiones/thioles could be explored for enhanced antibacterial activity .
properties
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c18-22-15(11-13-7-3-1-4-8-13)20-21-17(22)24-12-16(23)19-14-9-5-2-6-10-14/h1-10H,11-12,18H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIPYPRTRVWNTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-3-methyl-5-oxo-N-pyridin-2-yl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2725118.png)
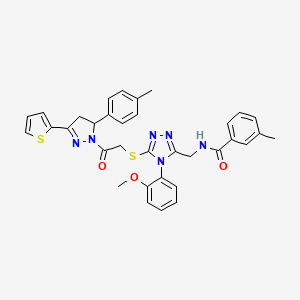

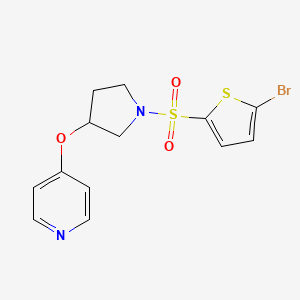

![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methylphenyl)acetamide](/img/structure/B2725127.png)

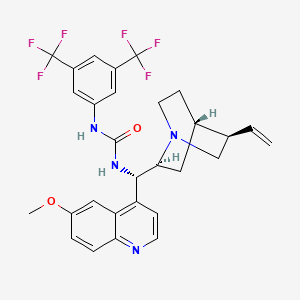
![1,3-Bis[3-(difluoromethoxy)phenyl]propane-1,3-dione](/img/structure/B2725131.png)

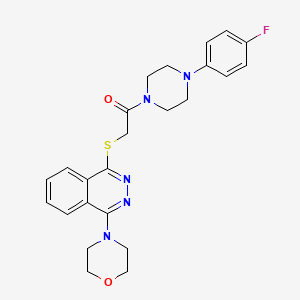
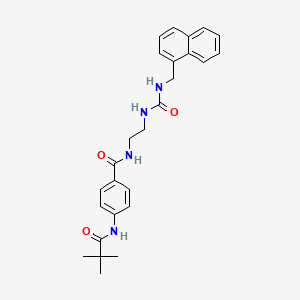
![N-(2-methoxyphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2725137.png)
![4-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylaniline](/img/structure/B2725138.png)